2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide

Medicinal Chemistry SAR Analysis Physicochemical Profiling

2-Chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide (CAS 301306-14-9, molecular formula C12H10Cl2N2OS, molecular weight 301.2 g/mol) is a synthetic small molecule belonging to the thiazolyl-2-chloroacetamide class. This compound features a thiazole core substituted at the 5-position with a 4-chlorobenzyl group and at the 2-position with a chloroacetamide moiety, placing it within the broader family of N-(5-benzylthiazol-2-yl)acetamide derivatives that have garnered significant attention as kinase inhibitor scaffolds and synthetic intermediates for anticancer and antimicrobial lead optimization.

Molecular Formula C12H10Cl2N2OS
Molecular Weight 301.2 g/mol
Cat. No. B11970581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide
Molecular FormulaC12H10Cl2N2OS
Molecular Weight301.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CN=C(S2)NC(=O)CCl)Cl
InChIInChI=1S/C12H10Cl2N2OS/c13-6-11(17)16-12-15-7-10(18-12)5-8-1-3-9(14)4-2-8/h1-4,7H,5-6H2,(H,15,16,17)
InChIKeyRKIFFJPHUHULCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide (CAS 301306-14-9): Procurement-Grade Chemical Profile and Structural Classification


2-Chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide (CAS 301306-14-9, molecular formula C12H10Cl2N2OS, molecular weight 301.2 g/mol) is a synthetic small molecule belonging to the thiazolyl-2-chloroacetamide class . This compound features a thiazole core substituted at the 5-position with a 4-chlorobenzyl group and at the 2-position with a chloroacetamide moiety, placing it within the broader family of N-(5-benzylthiazol-2-yl)acetamide derivatives that have garnered significant attention as kinase inhibitor scaffolds and synthetic intermediates for anticancer and antimicrobial lead optimization [1] [2]. It is commercially available through major chemical suppliers including Sigma-Aldrich (product number R900583, AldrichCPR) and AKSci (catalog 4116CD, ≥95% purity), with a molecular weight of 301.2 g/mol .

Synthetic intermediate: Chloroacetamide handle enables nucleophilic diversification at the 2-position of the 5-(4-chlorobenzyl)thiazole scaffold.
Scaffold context: Belongs to the 5-benzylthiazol-2-yl acetamide class with reported kinase inhibitor and antiproliferative screening data.
Identity verification: Para-chloro regiochemistry; requires orthogonal analytical methods to distinguish from ortho isomer (same MW, formula).

Why Generic Substitution Fails for 2-Chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide: The Critical Role of Chlorine Regiochemistry in the Benzyl Substituent


Within the 2-chloro-N-(5-benzylthiazol-2-yl)acetamide chemotype, seemingly minor structural variations—particularly the position of chlorine substitution on the benzyl ring—can profoundly alter both physicochemical properties and downstream biological activity. The para-chloro substitution pattern in 2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide (CAS 301306-14-9) confers distinct lipophilicity, metabolic stability, and steric profiles compared to its ortho-chloro positional isomer (CAS 301306-15-0) and the unsubstituted benzyl analog (CAS 301306-13-8) . In thiazolyl N-benzyl-substituted acetamide series evaluated for Src kinase inhibition, the nature of the benzyl substituent was found to be a key determinant of both enzymatic potency and cellular antiproliferative activity, with 4-fluorobenzyl derivatives exhibiting 64–71% inhibition in BT-20 and CCRF cancer cells at 50 μM, while unsubstituted N-benzyl analogs showed GI50 values of only 1.34–2.30 μM in c-Src-dependent cell lines [1]. These SAR findings underscore that the 4-chlorobenzyl moiety in CAS 301306-14-9 cannot be assumed interchangeable with other benzyl-substituted analogs without experimental validation [1] [2].

Ortho-chloro positional isomer (CAS 301306-15-0)
Shares identical molecular weight and formula, but the ortho-substituted geometry may alter lipophilicity, metabolic vulnerability, and chromatographic retention; co-elution possible without orthogonal identity testing.
Unsubstituted benzyl analog (CAS 301306-13-8)
Lacks the chlorine substituent, resulting in 0.5–1.0 log units lower lipophilicity and loss of a key SAR interaction point; synthetic versatility may be reduced due to absence of para-chloro electronic effects.

Quantitative Comparative Evidence for 2-Chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide (CAS 301306-14-9): A Procurement-Focused Head-to-Head Analysis


Chlorine Regiochemistry: Para- vs. Ortho-Chlorobenzyl Positional Isomer Comparison for Physicochemical Differentiation

The para-chlorobenzyl substitution in the target compound (CAS 301306-14-9) creates a linearly extended molecular geometry with a calculated logP of approximately 2.5 (measured via reverse-phase HPLC), indicating moderate hydrophobicity. The ortho-chloro positional isomer (CAS 301306-15-0), in contrast, introduces steric hindrance near the thiazole ring due to the ortho-chloro group's proximity to the acetamide linkage, which can alter both conformational preferences and metabolic vulnerability. Both isomers share the identical molecular formula (C12H10Cl2N2OS) and molecular weight (301.19 g/mol), making chromatographic co-elution a potential challenge; however, the para-substituted isomer typically exhibits a distinct retention time due to its different molecular shape and dipole moment . The unsubstituted benzyl analog (CAS 301306-13-8, MW 266.75 g/mol) lacks the chlorine atom entirely, resulting in approximately 0.5–1.0 log units lower lipophilicity compared to the 4-chloro derivative .

Chlorine regiochemistry comparison
Head-to-head
Para-Cl logP ≈ 2.5 (HPLC); ΔlogP +0.5–1.0 over unsubstituted benzyl analog. Ortho isomer shares identical MW, distinct retention time.
Reported lipophilicity and geometry differences support chromatographic identity verification.
Orthogonal methods recommended due to same molecular formula for para/ortho isomers.
Medicinal Chemistry SAR Analysis Physicochemical Profiling

Synthetic Utility as a Doubly Electrophilic Building Block: Comparative Reactivity Advantage Over Non-Chloroacetylated Thiazole Intermediates

The 2-chloroacetamide moiety in CAS 301306-14-9 functions as a doubly electrophilic handle, enabling sequential nucleophilic substitution at both the α-chloro carbon and the acetamide carbonyl, followed by cyclocondensation to generate fused thiazolo[3,2-a]pyrimidinone products. This reactivity profile has been established for structurally analogous N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, which serves as a doubly electrophilic building block for ring-annulated products, and extends to the 5-(4-chlorobenzyl)thiazol-2-yl scaffold [1]. In the synthesis of N-(5-benzylthiazol-2-yl)-2-(heteryl-5-ylsulfanyl)acetamides, 2-chloro-N-(5-aryl-1,3-thiazol-2-yl)acetamides (structurally encompassing CAS 301306-14-9) were prepared in good yields and subsequently reacted with heterocyclic thiols to yield final compounds in 65–96% yields [2]. By contrast, non-chloroacetylated thiazole intermediates lacking the α-chloro leaving group cannot participate in such tandem nucleophilic substitution–cyclization sequences, limiting their utility in diversity-oriented synthesis [1].

Doubly electrophilic building block
Method context
Chloroacetamide group enables sequential nucleophilic substitution–cyclocondensation; analogous derivatives yielded final compounds in 65–96% yields.
Provides synthetic branching point unavailable from non-chloroacetylated 2-aminothiazole.
Class-level reactivity; conditions may require optimization for 4-chlorobenzyl substrate.
Organic Synthesis Medicinal Chemistry Building Block Chemistry

Class-Level Antimicrobial Potential: Comparative MIC Data for Structurally Related Thiazolyl-2-Chloroacetamide Derivatives Against Standard Pathogens

While direct MIC data for CAS 301306-14-9 against specific microbial strains have not been published in peer-reviewed literature, a closely related series of thirteen thiazolyl-2-chloroacetamide derivatives (4a–4m) has been systematically evaluated for antimicrobial activity using standard methods [1]. In this series, compounds 4f and 4j demonstrated the best MIC values across all tested strains, with activity compared to standard drugs erythromycin (against Bacillus subtilis), azithromycin (against Escherichia coli), and fluconazole (against Aspergillus niger) [1]. Separately, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives d1, d2, and d3 exhibited promising antimicrobial activity in turbidimetric assays, with molecular docking studies supporting their binding to PDB IDs 1JIJ, 4WMZ, and 3ERT [2]. These class-level findings provide a reference baseline for the antimicrobial potential of the 2-chloroacetamide-thiazole chemotype, though the 4-chlorobenzyl substituent in CAS 301306-14-9 is expected to modulate potency and spectrum relative to the 4-bromophenyl and other substituted variants [1] [2].

Antimicrobial class-level context
Class-level
Thiazolyl-2-chloroacetamide derivatives 4f and 4j showed best MIC among 13 tested analogs against B. subtilis, E. coli, A. niger.
Supports antimicrobial screening relevance; 4-chlorobenzyl substitution may shift potency and spectrum.
No direct MIC data for this compound; extrapolation from class-level evidence.
Antimicrobial MIC Determination Drug Discovery

Anticancer Scaffold Validation: Kinase Inhibitory and Antiproliferative Activity of 5-Benzylthiazol-2-yl Acetamide Derivatives as Reference Baseline for CAS 301306-14-9

The 5-benzylthiazol-2-yl acetamide scaffold, to which CAS 301306-14-9 belongs, has demonstrated validated anticancer activity in multiple independent studies. In a systematic SAR study of thiazolyl N-benzyl-substituted acetamide derivatives, the unsubstituted N-benzyl derivative (8a) inhibited c-Src kinase with GI50 values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively, while the 4-fluorobenzylthiazolyl derivative 8b exhibited 64–71% inhibition of BT-20 breast carcinoma and CCRF-CEM leukemia cell proliferation at 50 μM [1]. In a separate study, N-(5-benzylthiazol-2-yl)amide derivatives showed IC50 < 50 μM against 28 cancer cell lines, with the tetrazole-containing analog 3d inhibiting K-562 leukemia and UACC-62 melanoma cells with IC50 values of 56.4 and 56.9 nM, respectively, and a selectivity index of 101.0 toward leukemic cells over pseudo-normal HaCaT cells [2]. The target compound CAS 301306-14-9, bearing the 4-chlorobenzyl substituent and chloroacetamide electrophilic handle, serves as a key synthetic precursor for generating focused libraries of such 2-substituted acetamide derivatives for anticancer SAR exploration [3].

Anticancer scaffold reference
Class-level
5-Benzylthiazol-2-yl acetamide scaffold: c-Src GI50 1.34–2.30 μM; optimized 4-fluorobenzyl-tetrazole analog IC50 56.4–56.9 nM (K-562, UACC-62).
Scaffold shows reported kinase inhibition and antiproliferative endpoint context; activity depends on downstream derivatization.
Compound is a synthetic precursor; no direct anticancer IC50 data for CAS 301306-14-9 itself.
Cancer Research Kinase Inhibition Antiproliferative Activity

Commercial Availability and Purity Benchmarking: CAS 301306-14-9 vs. Closest Structural Analogs from Major Suppliers

CAS 301306-14-9 is available from Sigma-Aldrich as product R900583 (AldrichCPR grade) and from AKSci as catalog 4116CD with ≥95% purity specification . Its closest structural analogs show comparable commercial availability profiles: the ortho-chloro isomer (CAS 301306-15-0) is available as Sigma-Aldrich R716901 (AldrichCPR) and AKSci 4117CD (≥95%), while the non-chlorinated benzyl analog (CAS 301306-13-8) is supplied as AKSci 9491AD (≥95%) . The molecular weight of CAS 301306-14-9 is 301.2 g/mol, identical to its ortho-chloro isomer but 34.45 g/mol (12.9%) higher than the unsubstituted benzyl analog (266.75 g/mol), which is a meaningful difference for stoichiometric calculations in synthesis and for distinguishing between these compounds during analytical characterization . Critically, the AldrichCPR (Custom Pharma Reagent) designation for the Sigma-Aldrich products indicates these compounds are supplied as part of a custom reagent program, which may affect batch-to-batch consistency documentation and long-term supply continuity compared to standard catalog products .

Commercial availability benchmark
Head-to-head
Target (CAS 301306-14-9): MW 301.2, ≥95% purity, AldrichCPR. Ortho isomer: same MW/purity, AldrichCPR. Unsubstituted analog: MW 266.75, ≥95%.
Identical MW and purity grade between chloro isomers necessitate orthogonal identity verification; AldrichCPR may require lead-time planning.
Supplier specification sheets as of 2025; batch documentation level may vary for custom reagent program.
Chemical Procurement Purity Analysis Supplier Comparison

Optimal Procurement and Application Scenarios for 2-Chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide (CAS 301306-14-9)


Focused Kinase Inhibitor Library Synthesis: 2-Position SAR Diversification of the 5-(4-Chlorobenzyl)thiazole Scaffold

Medicinal chemistry teams targeting Src-family or related tyrosine kinases should procure CAS 301306-14-9 as the primary synthetic intermediate for generating focused compound libraries. The chloroacetamide handle permits nucleophilic displacement with diverse amines, thiols, and heterocycles to yield 2-substituted acetamide derivatives. Published precedent demonstrates that 5-benzylthiazol-2-yl acetamide derivatives achieve c-Src kinase GI50 values of 1.34–2.30 μM (unsubstituted N-benzyl) and that optimized analogs with 4-fluorobenzyl-tetrazole substitution reach nanomolar potency (IC50 = 56.4–56.9 nM) against leukemia and melanoma cell lines [1]. The 4-chlorobenzyl group in CAS 301306-14-9 provides a specific lipophilic anchor whose contribution to potency and selectivity can be systematically evaluated against the 4-fluoro, 4-bromo, and unsubstituted benzyl variants available through parallel synthetic routes [1] [2].

Antimicrobial Lead Generation Using Thiazolyl-2-Chloroacetamide Building Blocks

For academic or industrial groups conducting phenotypic antimicrobial screening, CAS 301306-14-9 serves as a versatile starting material for synthesizing thiazolyl-2-substituted acetamide derivatives for evaluation against Gram-positive, Gram-negative, and fungal pathogens. The thiazolyl-2-chloroacetamide chemotype has demonstrated broad-spectrum antimicrobial potential in recent studies, with compounds 4f and 4j from a series of thirteen derivatives showing the best MIC values against B. subtilis, E. coli, and A. niger when benchmarked against erythromycin, azithromycin, and fluconazole, respectively [3]. The 4-chlorobenzyl substituent differentiates CAS 301306-14-9 from the 4-bromophenyl-substituted analogs previously reported [4], enabling exploration of halogen-dependent antimicrobial potency and spectrum within this scaffold class.

Synthetic Methodology Development: Doubly Electrophilic Building Block for Fused Heterocycle Construction

Organic chemistry groups developing new tandem reaction methodologies or diversity-oriented synthetic routes should consider CAS 301306-14-9 as a model substrate for doubly electrophilic building block chemistry. As established with the analogous N-(benzo[d]thiazol-2-yl)-2-chloroacetamide system, the α-chloroacetamide group can participate in sequential nucleophilic substitution–cyclocondensation cascades to generate fused thiazolo[3,2-a]pyrimidinone products [5]. The 5-(4-chlorobenzyl) substitution on the thiazole ring introduces additional steric and electronic modulation that can influence regioselectivity and reaction kinetics compared to simpler N-aryl-2-chloroacetamide substrates, providing a meaningful test case for methodology scope studies [5] [6].

Physicochemical Reference Standard for Chloro-Substituted Thiazole Intermediates in Quality Control

Analytical chemistry and quality control laboratories supporting medicinal chemistry programs can utilize CAS 301306-14-9 as a reference standard for method development, given the well-defined physicochemical properties of this compound (logP ≈ 2.5, MW = 301.2 g/mol, C12H10Cl2N2OS) . The compound's distinct retention characteristics on reverse-phase HPLC, combined with its characteristic isotopic pattern from two chlorine atoms (M:M+2:M+4 ≈ 9:6:1), provide unambiguous identification and quantification endpoints. This is particularly valuable when distinguishing CAS 301306-14-9 from its ortho-chloro positional isomer (CAS 301306-15-0), which shares the same molecular formula and molecular weight but exhibits different chromatographic behavior .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Chloroacetamide electrophilic handle; 4-chlorobenzyl lipophilic anchor
Src kinase inhibition assay context; SAR diversification efficiency
Antimicrobial lead generation
Thiazolyl-2-chloroacetamide scaffold; halogen-dependent potency profile
Antimicrobial screening context; MIC endpoint comparison
Fused heterocycle methodology
Doubly electrophilic α-chloroacetamide group
Sequential substitution–cyclocondensation scope; regioselectivity study
Quality control reference standard
Well-defined logP, isotopic pattern (two Cl atoms)
Chromatographic identity verification; method development for positional isomer resolution
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